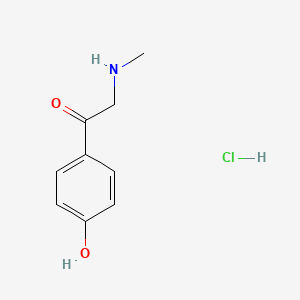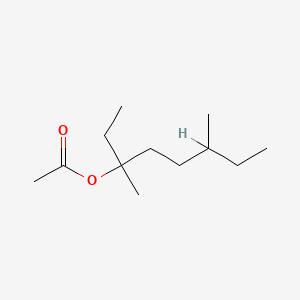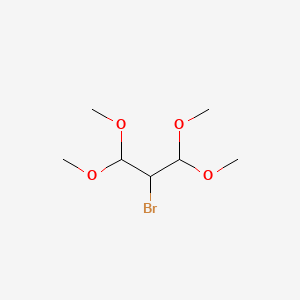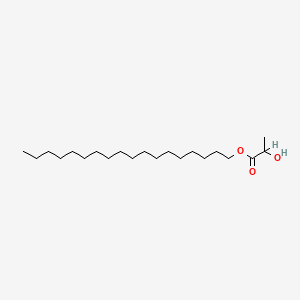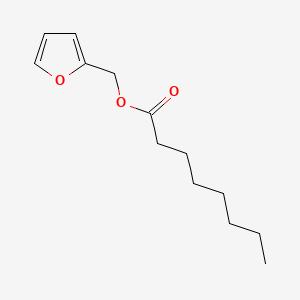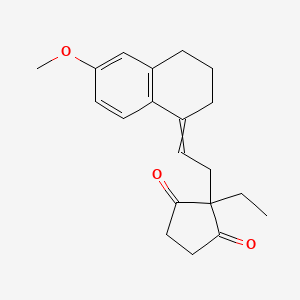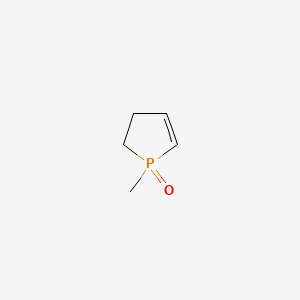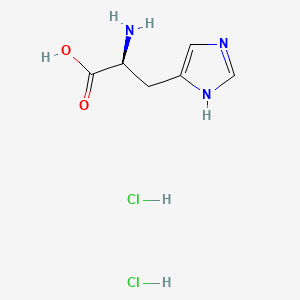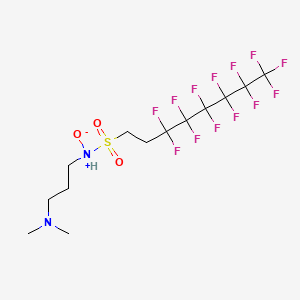
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctansulfonsäureamid-N-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide is a useful research compound. Its molecular formula is C13H17F13N2O3S and its molecular weight is 528.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Emulgator
Ähnlich wie andere Tenside wie Cocamidopropylaminoxid , könnte diese Verbindung aufgrund ihrer amphiphile Natur als Emulgator wirken, wodurch sie Öl-Wasser-Gemische stabilisieren kann.
Arzneimittel-Abgabesysteme
Verwandte Verbindungen wie N-[3-(Dimethylamino)propyl]methacrylamid wurden zur Synthese von pH-responsiven Hydrogelen für die Arzneimittelabgabe eingesetzt . Dies deutet darauf hin, dass unsere Verbindung auch für ähnliche biomedizinische Anwendungen modifiziert werden könnte.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been shown to be influenced by various environmental factors
Eigenschaften
CAS-Nummer |
80475-32-7 |
|---|---|
Molekularformel |
C13H17F13N2O3S |
Molekulargewicht |
528.33 g/mol |
IUPAC-Name |
3-(dimethylamino)-N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-amine oxide |
InChI |
InChI=1S/C13H17F13N2O3S/c1-27(2)5-3-6-28(29)32(30,31)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h28H,3-7H2,1-2H3 |
InChI-Schlüssel |
WQNQTJSLPDZSDK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
80475-32-7 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


